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Compound of Interest

Compound Name: TRV-7019

Cat. No.: B10857385 Get Quote

Technical Support Center: Oliceridine (TRV130)
Disclaimer: This document is intended for informational purposes for researchers, scientists,

and drug development professionals. It is not a substitute for professional medical advice,

diagnosis, or treatment. Always seek the advice of a qualified health provider with any

questions you may have regarding a medical condition or treatment.

The compound initially referenced, TRV-7019, could not be definitively identified in publicly

available literature. However, based on the context of minimizing side effects for a TRV-

designated compound, this guide focuses on Oliceridine (formerly TRV130), an FDA-approved

intravenous opioid analgesic developed by Trevena, Inc. Oliceridine is a G protein-biased

agonist at the µ-opioid receptor, designed to provide analgesia with a potentially improved

safety and tolerability profile compared to conventional opioids.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Oliceridine?

A1: Oliceridine is a G protein-biased ligand that selectively activates the G-protein signaling

pathway at the µ-opioid receptor, which is primarily responsible for its analgesic effects.[4] It is

designed to cause minimal recruitment of β-arrestin, a protein implicated in many of the

adverse effects of conventional opioids, such as respiratory depression and constipation.[4][5]

Q2: What are the most common side effects observed with Oliceridine?
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A2: In Phase 3 clinical trials, the most frequently reported adverse reactions (incidence ≥10%)

were nausea, vomiting, dizziness, headache, constipation, pruritus (itching), and hypoxia.[6]

Q3: How does the side effect profile of Oliceridine compare to conventional opioids like

morphine?

A3: Clinical studies have suggested that Oliceridine may have a favorable safety profile

regarding certain side effects compared to morphine. For instance, some studies have shown a

lower incidence of nausea, vomiting, and respiratory depression with Oliceridine at equi-

analgesic doses.[7][8][9][10] However, the incidence of gastrointestinal adverse events with

Oliceridine has been observed to be dose-dependent.[9]

Q4: What are the recommended dosages for Oliceridine in a research setting?

A4: Oliceridine is intended for intravenous use. An initial dose of 1 mg is considered equipotent

to 5 mg of intravenous morphine.[11] For patient-controlled analgesia (PCA), demand doses of

0.1 mg to 0.35 mg with a 6-minute lockout are recommended.[11] It is advised that the

cumulative daily dose should not exceed 27 mg.[11]

Troubleshooting Guide: Minimizing Side Effects
Issue 1: High Incidence of Nausea and Vomiting

Potential Cause: The dosage of Oliceridine may be too high for the individual subject. The

incidence of nausea and vomiting has been shown to be dose-dependent.[9]

Suggested Mitigation Strategies:

Dose Titration: Begin with the lowest effective dose and titrate upwards based on analgesic

response and tolerability.

Anti-emetic Prophylaxis: Consider the prophylactic use of anti-emetic agents, particularly in

subjects with a history of opioid-induced nausea and vomiting.

Hydration: Ensure adequate hydration of the subjects, as dehydration can exacerbate

nausea.

Issue 2: Respiratory Depression

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.trevena.com/publications
https://www.tandfonline.com/doi/full/10.1080/14737175.2022.2072731
https://sfera.unife.it/retrieve/e309ade2-d66f-3969-e053-3a05fe0a2c94/Lambert%20and%20Calo%20oliceridine%20BJA%202020.pdf
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5904350/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054572/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause: While designed to have a lower incidence of respiratory depression compared

to conventional opioids, Oliceridine can still cause this adverse effect, especially at higher

doses or in susceptible populations.[8][10]

Suggested Mitigation Strategies:

Continuous Monitoring: Implement continuous respiratory monitoring (e.g., pulse oximetry,

capnography) for all subjects, especially during the initial dosing period.

Dose Adjustment: In cases of mild respiratory depression, consider reducing the subsequent

doses or increasing the dosing interval.

Subject Selection: Exercise caution in subjects with pre-existing respiratory conditions or

those concomitantly receiving other central nervous system depressants.[6]

Data Presentation
Table 1: Comparison of Adverse Events (Oliceridine vs. Morphine) in a Post-Abdominoplasty

Study

Adverse Event
Oliceridine (0.35
mg demand dose)

Oliceridine (0.5 mg
demand dose)

Morphine (1 mg
demand dose)

Nausea 65.8% 78.8% 79.3%

Vomiting Not specified Not specified Not specified

Respiratory Safety

Burden (Mean Hours)
1.48 1.59 1.72

Data adapted from the APOLLO-2 study.[9]

Table 2: Recommended Dosing for Oliceridine
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Administration
Method

Recommended
Dose

Lockout Interval
Maximum
Cumulative Daily
Dose

Intermittent Bolus
1 mg to 2 mg every 1

to 3 hours as needed
N/A 27 mg

Patient-Controlled

Analgesia (PCA)
0.1 mg to 0.35 mg 6 minutes 27 mg

Data based on prescribing information and clinical studies.[11]

Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy

Model: Post-operative pain model (e.g., bunionectomy, abdominoplasty).

Dosing: Administer Oliceridine or a comparator (e.g., morphine, placebo) intravenously via

patient-controlled analgesia (PCA) with a specified loading dose, demand dose, and lockout

interval.

Assessment: Measure pain intensity at regular intervals using a validated pain scale (e.g.,

11-point Numeric Pain Rating Scale).

Primary Endpoint: The proportion of treatment responders, defined as a clinically meaningful

reduction in pain score over a specified time period (e.g., 24 hours).

Protocol 2: Evaluation of Respiratory Safety

Monitoring: Continuously monitor subjects' respiratory function using pulse oximetry and/or

capnography.

Definition of Respiratory Event: Pre-define respiratory safety events (e.g., oxygen saturation

<90%, respiratory rate <8 breaths/minute).

Endpoint: Calculate the Respiratory Safety Burden (RSB), a composite measure

representing the cumulative duration of respiratory safety events.
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Comparison: Compare the RSB between different Oliceridine dose regimens and the

comparator group.
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Caption: Oliceridine's biased agonism at the µ-opioid receptor.
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Caption: Troubleshooting workflow for Oliceridine dosage adjustment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8629156/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-oliceridine-fumarate
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DKlCoTCRcSdo&q=EgSsaKfIGN7D48kGIjDgBrUmmoIHu-5VmI-Gcl83o-6sdZP5s0JbMQF9q8DZOUy1w9oKvF6aHbuKo7MquMsyAnJSWgFD
https://www.trevena.com/publications
https://www.tandfonline.com/doi/full/10.1080/14737175.2022.2072731
https://sfera.unife.it/retrieve/e309ade2-d66f-3969-e053-3a05fe0a2c94/Lambert%20and%20Calo%20oliceridine%20BJA%202020.pdf
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5904350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5904350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5904350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054572/
https://www.benchchem.com/product/b10857385#adjusting-trv-7019-dosage-to-minimize-side-effects
https://www.benchchem.com/product/b10857385#adjusting-trv-7019-dosage-to-minimize-side-effects
https://www.benchchem.com/product/b10857385#adjusting-trv-7019-dosage-to-minimize-side-effects
https://www.benchchem.com/product/b10857385#adjusting-trv-7019-dosage-to-minimize-side-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857385?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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